2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a trifluorophenyl group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of 4-phenylpiperazine: This intermediate is synthesized by reacting phenylamine with piperazine under controlled conditions.
Acylation Reaction: The 4-phenylpiperazine is then acylated using 2,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl ring, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to investigate receptor binding and enzyme inhibition.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-N-(2,4-difluorophenyl)acetamide: Similar structure but with two fluorine atoms, leading to different chemical and biological properties.
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide: Chlorine atoms instead of fluorine, affecting its reactivity and applications.
Uniqueness
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide stands out due to the presence of three fluorine atoms, which significantly influence its chemical stability, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-14-10-16(21)17(11-15(14)20)22-18(25)12-23-6-8-24(9-7-23)13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPZYPFGURMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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